molecular formula C11H16O2 B13003029 1-(4-Ethoxyphenyl)-2-propanol

1-(4-Ethoxyphenyl)-2-propanol

Cat. No.: B13003029
M. Wt: 180.24 g/mol
InChI Key: OACXFLLLFMDQAG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-propanol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-ethoxyphenyl)-2-propanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 1-(4-ethoxyphenyl)-2-propanamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: 1-(4-Ethoxyphenyl)-2-propanone or 1-(4-ethoxyphenyl)-2-propanoic acid.

    Reduction: 1-(4-Ethoxyphenyl)-2-propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-2-propanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-propanol: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-2-phenylethanol: Contains an additional phenyl group.

    1-(4-Ethoxyphenyl)-2-propanamine: The hydroxyl group is replaced with an amine group.

Uniqueness: 1-(4-Ethoxyphenyl)-2-propanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its ethoxy group provides different reactivity compared to similar compounds with methoxy or other substituents, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-(4-ethoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACXFLLLFMDQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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